Tris(dimethylsiloxy)ethoxysilane physical and chemical properties data
Tris(dimethylsiloxy)ethoxysilane physical and chemical properties data
An In-Depth Technical Guide to Tris(dimethylsiloxy)ethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Niche Siloxane Building Block
Tris(dimethylsiloxy)ethoxysilane (CAS No. 865811-55-8) is a specialized organosilicon compound that belongs to the family of siloxane oligomers.[1][2] Its unique structure, featuring a central silicon atom bonded to one hydrolyzable ethoxy group and three dimethylsiloxy arms, positions it as a valuable intermediate and building block in advanced materials science. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, handling protocols, and analytical methodologies, grounded in established scientific principles. The insights herein are designed to empower researchers to effectively utilize this compound in novel applications, from polymer synthesis to surface modification.
Chemical Identity and Molecular Structure
Precise identification is the foundation of all chemical research. Tris(dimethylsiloxy)ethoxysilane is a distinct molecule with a defined structure and molecular weight.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 865811-55-8 | [1][2][3][4] |
| Molecular Formula | C₈H₂₆O₄Si₄ | [2][4] |
| Molecular Weight | 298.63 g/mol | [2] |
| Synonyms | N/A | |
The structure consists of a central silicate core functionalized with three non-hydrolyzable dimethylsiloxy groups and one reactive ethoxy group. This configuration imparts a balance of stability from the siloxane backbone and reactivity from the alkoxy ligand.
Caption: Molecular structure of Tris(dimethylsiloxy)ethoxysilane.
Physical Properties
The physical properties of a compound dictate its handling, processing, and application parameters. While specific data for Tris(dimethylsiloxy)ethoxysilane is not widely published, we can infer its likely characteristics from closely related analogs such as Phenyltris(dimethylsiloxy)silane and Methyltris(dimethylsiloxy)silane.
Table 2: Physical Property Data and Inferred Values
| Property | Value (Analog Compound) | Significance & Field Insights |
|---|---|---|
| Appearance | Colorless transparent liquid[5][6] | Indicates high purity. The absence of color is critical for applications in optics and electronics packaging where high transparency is required.[6] |
| Purity | ≥ 95%[1] | A minimum purity of 95% is suitable for many polymerization and synthesis applications. For high-performance materials, further purification may be necessary. |
| Density (at 25°C) | ~0.86 - 0.95 g/mL | The density is slightly less than water. This is typical for siloxanes and is relevant for formulation calculations and process engineering. (Analog data from[5][7][8]) |
| Boiling Point | High boiling point, vacuum distillation required (e.g., 91°C @ 2 mmHg)[7] | The low volatility at atmospheric pressure reduces inhalation hazards during handling but necessitates vacuum distillation for purification. |
| Melting Point | < 0°C[5] | The compound remains liquid even at low temperatures, which provides a wide operational window for various applications and simplifies storage. |
| Refractive Index (at 20-25°C) | ~1.38 - 1.44[5][7][8] | The refractive index is a crucial parameter for optical applications. Siloxanes are often used to modify this property in polymers.[6] |
| Flash Point | > 87°C (closed cup)[5] | A relatively high flash point suggests it is a combustible liquid but not highly flammable, simplifying storage and handling requirements compared to more volatile solvents. |
Chemical Properties and Reactivity
The chemistry of Tris(dimethylsiloxy)ethoxysilane is dominated by the reactivity of its single ethoxy group.
Hydrolysis and Condensation
The Si-O-C bond of the ethoxy group is susceptible to hydrolysis, especially in the presence of acid or base catalysts. This reaction is the cornerstone of its utility in sol-gel processes and as a crosslinker.
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Hydrolysis: The ethoxy group reacts with water to form a reactive silanol (Si-OH) group and ethanol as a byproduct.
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Condensation: The newly formed silanol group can then condense with another silanol or an ethoxy group to form a stable siloxane (Si-O-Si) bridge, extending the polymer network.
This controlled reactivity allows it to be incorporated into silicone networks, acting as a branching or crosslinking point to modify the mechanical and thermal properties of the final material.
Caption: Key reaction pathway: Hydrolysis and Condensation.
Thermal Stability
The siloxane (Si-O-Si) backbone of the molecule imparts excellent thermal stability, a hallmark of silicone-based materials. This makes it suitable for applications that experience elevated temperatures. Phenyl-substituted analogs are particularly noted for their high thermal stability.[9]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount. The information provided in Safety Data Sheets (SDS) for analogous compounds serves as a reliable guide.
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Handling:
-
Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]
-
Avoid all contact with skin and eyes.[11]
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Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[10]
-
-
Storage:
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[13]
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Experimental Protocols & Methodologies
To ensure both the quality of the starting material and a predictable reaction outcome, robust analytical methods are essential. The following protocols represent self-validating systems for characterization and stability assessment.
Protocol: Quality Control via Refractive Index Measurement
Causality: The refractive index is a fundamental physical property directly related to the purity and composition of a substance. A deviation from the expected value can indicate contamination or degradation (e.g., hydrolysis). This non-destructive test is a rapid and reliable method for incoming material verification.
Methodology:
-
Instrument Calibration: Turn on the Abbe refractometer and allow the lamp and prisms to thermally equilibrate. Calibrate the instrument using a standard with a known refractive index at the measurement temperature (e.g., distilled water).
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Sample Preparation: Ensure the sample of Tris(dimethylsiloxy)ethoxysilane is free of air bubbles and particulate matter.
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Measurement: Using a clean pipette, place 2-3 drops of the sample onto the surface of the lower prism.
-
Prism Closure: Immediately close the prism assembly to spread the liquid into a thin film.
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Reading: Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.
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Data Acquisition: Read the refractive index value from the scale. Record the temperature, as the refractive index is temperature-dependent.
-
Cleaning: Thoroughly clean the prisms with an appropriate solvent (e.g., isopropanol or acetone) and a soft lens tissue immediately after the measurement.
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Validation: Compare the measured value against the technical data sheet specification. The result should fall within the acceptable range (e.g., ~1.38 - 1.44).
Protocol: Workflow for Assessing Hydrolytic Stability
Causality: The primary reactive pathway for this molecule involves hydrolysis. Understanding its rate of reaction with water is critical for determining its shelf-life, appropriate solvent systems, and pot-life in formulations. This workflow provides a systematic approach to quantifying its stability.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. TRIS(DIMETHYLSILOXY)ETHOXYSILANE | 865811-55-8 [chemicalbook.com]
- 3. nextsds.com [nextsds.com]
- 4. TRIS(DIMETHYLSILOXY)ETHOXYSILANE[865811-55-8] | USCKS [uscks.com]
- 5. Phenyl Tris(Dimethylsiloxy)Silane IOTA 18027-Silane Manufacturer [iotasilane.com]
- 6. Phenyltris Dimethylsiloxy Silane, CAS 18027-45-7 | Changfu Chemical [cfsilicones.com]
- 7. 三(二甲基硅氧烷基)苯基硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 17082-46-1 CAS MSDS (Methyltris(dimethylsiloxy)silane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Tetrakis(dimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 13. fishersci.com [fishersci.com]
